molecular formula C18H16N2O2 B1429617 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 1428139-41-6

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B1429617
CAS No.: 1428139-41-6
M. Wt: 292.3 g/mol
InChI Key: HSZPXSHARFKNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a furan ring, a phenyl group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-furyl ketone with phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the indazole core. The final step involves the reduction of the indazole to form the tetrahydro derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-furylmethanol
  • 2,5-dimethylfuran
  • 5-hydroxymethylfurfural

Uniqueness

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its combination of a furan ring, a phenyl group, and an indazole core. This structural complexity provides it with unique chemical reactivity and potential biological activity that is not commonly found in simpler furan derivatives .

Properties

IUPAC Name

6-(5-methylfuran-2-yl)-3-phenyl-1,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)18(20-19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZPXSHARFKNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C(=O)C2)C(=NN3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161046
Record name 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-41-6
Record name 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
Reactant of Route 4
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
Reactant of Route 6
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.